molecular formula C17H15NO4 B14111215 Ethyl (E)-3-nitro-4-styrylbenzoate

Ethyl (E)-3-nitro-4-styrylbenzoate

Cat. No.: B14111215
M. Wt: 297.30 g/mol
InChI Key: CIDZHCLJZXIGHV-CMDGGOBGSA-N
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Description

Ethyl (E)-3-nitro-4-styrylbenzoate is a specialized organic compound designed for advanced chemical synthesis and materials science research. This molecule integrates a nitroaromatic core with a styryl extension and an ethyl ester functional group, making it a valuable multi-functional building block. Its structure suggests potential as a key intermediate in the development of complex molecules, particularly through metal-catalyzed cross-coupling reactions, which are fundamental in constructing pharmaceutical agents and advanced materials . The (E)-configured styryl double bond and the electron-withdrawing nitro group make this compound a promising candidate for developing non-linear optical materials, molecular switches, or as a precursor for heterocyclic compounds like quinoline derivatives. The ethyl ester group enhances its solubility in organic solvents, facilitating further synthetic manipulations. As a research chemical, it is ideal for exploring new synthetic pathways, synthesizing libraries of compounds for biological screening, and developing novel functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 3-nitro-4-[(E)-2-phenylethenyl]benzoate

InChI

InChI=1S/C17H15NO4/c1-2-22-17(19)15-11-10-14(16(12-15)18(20)21)9-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b9-8+

InChI Key

CIDZHCLJZXIGHV-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Ethyl 4-Bromobenzoate

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution relative to the ester group.

Procedure :

  • Dissolve ethyl 4-bromobenzoate (1.0 equiv) in concentrated H₂SO₄ (10 mL/g).
  • Add HNO₃ (1.1 equiv) dropwise at 0°C, then stir at room temperature for 6 hours.
  • Quench with ice, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 85–90%.
Characterization :

  • $$ ^1H $$ NMR (CDCl₃): δ 8.41 (d, J = 2.1 Hz, 1H, H-2), 8.12 (dd, J = 8.4, 2.1 Hz, 1H, H-6), 7.85 (d, J = 8.4 Hz, 1H, H-5), 4.45 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

Heck Cross-Coupling for Styryl Group Introduction

Reaction Mechanism and Conditions

The Heck reaction couples ethyl 4-bromo-3-nitrobenzoate with styrene under palladium catalysis, forming the trans-styryl product via a syn-insertion/anti-elimination pathway.

Optimized Procedure :

  • Charge a Schlenk tube with ethyl 4-bromo-3-nitrobenzoate (1.0 mmol), styrene (1.5 mmol), K₂CO₃ (2.0 mmol), tetrabutylammonium bromide (0.1 mmol), and Pd(OAc)₂ (0.005 mmol) in DMF (2.5 mL).
  • Heat at 100°C under N₂ for 12 hours.
  • Cool, dilute with HCl (1M), extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).

Yield : 88–92%.
Stereoselectivity : Exclusive E-configuration confirmed by $$ ^1H $$ NMR coupling constants (J = 16.2 Hz for trans-vinylic protons).

Alternative Synthetic Pathways

Bromination of Ethyl 3-Nitrobenzoate

Direct bromination of ethyl 3-nitrobenzoate using Br₂/FeBr₃ in CH₂Cl₂ at 0°C provides moderate yields (60–65%) due to ring deactivation by the nitro group.

Wittig Olefination

Reaction of ethyl 4-formyl-3-nitrobenzoate with benzyltriphenylphosphonium ylide yields the styryl derivative but suffers from poorer stereocontrol (E/Z = 3:1).

Comparative Analysis of Methods

Method Key Reagents Yield (%) E/Z Selectivity Scalability
Heck Coupling Pd(OAc)₂, Styrene 88–92 >99:1 High
Wittig Reaction Ph₃P=CHPh 70–75 3:1 Moderate
Direct Bromination Br₂, FeBr₃ 60–65 N/A Low

Large-Scale Considerations and Process Optimization

Catalyst Recycling

Hexafluoropropanesulfonic acid (used in esterification) and Pd catalysts can be recovered via aqueous extraction, reducing costs by 30–40%.

Solvent Selection

  • Toluene : Preferred for esterification due to azeotropic water removal.
  • DMF : Optimal for Heck coupling but requires post-reaction detoxification.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (CDCl₃) : δ 8.35 (s, 1H, H-2), 8.05 (d, J = 16.2 Hz, 1H, H-β), 7.75–7.68 (m, 3H, H-6, H-α, Ph), 7.45–7.32 (m, 5H, Ph), 4.38 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Liquid crystals : Functionalization of the styryl group enhances mesogenic properties.
  • Pharmaceutical intermediates : Nitro reduction yields aminostyryl derivatives with bioactive potential.

Scientific Research Applications

Ethyl (E)-3-nitro-4-styrylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-nitro-4-styrylbenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The styryl group may also play a role in binding to specific molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Ethyl Benzoate Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Ethyl (E)-3-nitro-4-styrylbenzoate 3-nitro, 4-styryl (E) C₁₇H₁₅NO₄* ~297* Conjugated styryl group, nitro
Ethyl 4-chloro-3-nitrobenzoate 3-nitro, 4-chloro C₉H₈ClNO₄ ~229.6 Halogen substituent, nitro
Ethyl 4-hydroxy-3-nitrobenzoate 3-nitro, 4-hydroxy C₉H₉NO₅ 211.17 Hydroxy group, nitro (hydrogen bonding)
Ethyl 3-methyl-4-nitrobenzoate 3-methyl, 4-nitro C₁₀H₁₁NO₄ ~209 Methyl substituent, nitro
Key Observations:
  • Styryl vs. Chloro/Methyl/Hydroxy: The styryl group in this compound introduces π-conjugation, which may improve UV absorption or fluorescence properties compared to smaller substituents like chloro or methyl . Hydroxy Group: Ethyl 4-hydroxy-3-nitrobenzoate exhibits hydrogen-bonding capability, influencing solubility and crystallinity .
  • Steric and Electronic Impacts :

    • The bulky styryl group in the target compound may sterically hinder reactions at the 4-position, unlike smaller substituents in analogs (e.g., chloro or hydroxy).
    • The E-configuration of the styryl group ensures minimal steric clash, optimizing conjugation .

Reactivity and Stability

  • Nitro Group Stability : Nitroaromatic compounds are generally thermally stable but sensitive to reducing agents. Ethyl 3-methyl-4-nitrobenzoate (methyl substituent) may exhibit reduced reactivity compared to the styryl analog due to steric protection of the nitro group .
  • Hydrolytic Sensitivity : Esters with electron-withdrawing groups (e.g., nitro) are more prone to hydrolysis under basic conditions. Ethyl 4-hydroxy-3-nitrobenzoate’s hydroxyl group could further accelerate hydrolysis via intramolecular catalysis .

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl (E)-3-nitro-4-styrylbenzoate?

Methodological Answer:
A common approach involves nucleophilic substitution and condensation reactions. For example, ethyl 4-chloro-3-nitrobenzoate can react with styryl-derived amines or alcohols under basic conditions (e.g., triethylamine in THF) to introduce the styryl group . Reaction progress is monitored via TLC, and purification typically involves recrystallization from ethanol or column chromatography. Alternative routes may use nitrobenzoate esters as starting materials, with stepwise functionalization of the aromatic ring .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of the (E)-isomer?

Methodological Answer:
Stereoselective synthesis requires precise control of reaction parameters. Catalytic systems like ZnCl₂ or PEPPSI-iPr (a palladium-based catalyst) can influence stereochemical outcomes by stabilizing transition states . Solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., excess styrylating agent) are critical. For example, THF at reflux promotes kinetic control favoring the (E)-isomer, while polar aprotic solvents like DMF may stabilize intermediates. Post-reaction analysis via ¹H-NMR (to confirm coupling constants) and X-ray crystallography (for absolute configuration) is essential .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Single-crystal X-ray diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or similar software generates thermal ellipsoid plots to visualize atomic displacement . For nitro and styryl groups, anisotropic refinement is necessary to account for electron density variations .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational models?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution) not captured in static computational models. High-resolution crystallography provides unambiguous bond lengths and angles, which can be compared with DFT-optimized geometries. For example, deviations in nitro group planarity (>5° from the aromatic ring) may indicate conjugation effects overlooked in gas-phase calculations. SHELXL’s TWIN/BASF commands can address twinned data, improving model accuracy .

Basic: What analytical techniques validate purity and structural integrity post-synthesis?

Methodological Answer:

  • Chromatography: HPLC or GC-MS to assess purity (>95% ideal).
  • Spectroscopy: ¹H/¹³C-NMR confirms functional groups (e.g., styryl proton coupling at δ 6.5–7.5 ppm; ester carbonyl at δ ~165 ppm). IR identifies nitro stretches (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Elemental Analysis: Matches calculated C, H, N, O percentages within ±0.3% .

Advanced: How can researchers address low yields in the nitro-functionalization step?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., over-nitration or ring oxidation). Mitigation strategies include:

  • Temperature Control: Slow addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize exothermic side reactions.
  • Protecting Groups: Temporarily block reactive sites (e.g., ester groups) with tert-butyl or benzyl protectors.
  • Catalysis: Lewis acids like FeCl₃ enhance regioselectivity . Post-reaction quenching with sodium thiosulfate removes residual nitrating agents .

Basic: What safety protocols are critical when handling reactive intermediates in the synthesis?

Methodological Answer:

  • Sodium Hydride (NaH): Handle under inert atmosphere (Ar/N₂) due to pyrophoric nature. Quench residuals with dry ethanol.
  • Nitro Compounds: Avoid friction/heat to prevent explosion; store in flame-resistant cabinets.
  • Styryl Derivatives: Use fume hoods to limit inhalation risks. PPE (gloves, goggles) is mandatory .

Advanced: How can computational methods predict physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Solubility: COSMO-RS or Hansen Solubility Parameters predict solubility in organic solvents (e.g., ethyl acetate, THF) based on polarity and hydrogen-bonding capacity .
  • Thermal Stability: DFT calculations estimate decomposition pathways (e.g., nitro group elimination at >200°C). Compare with TGA-DSC experimental data.
  • pKa Prediction: QSPR models correlate nitro and ester group electronic effects with acidity (predicted pKa ~10–12 for the ester) .

Basic: How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substrate Scope: Test styryl derivatives with electron-donating (e.g., -OMe) or withdrawing (-NO₂) groups to assess electronic effects.
  • Catalytic Screening: Evaluate Pd-, Cu-, or Ni-based catalysts in Suzuki-Miyaura or Heck couplings. Monitor reaction progress via GC-MS .
  • Kinetic Studies: Use pseudo-first-order conditions to determine rate constants and activation parameters .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy monitors reaction progress in real time.
  • Design of Experiments (DoE): Multivariate analysis (e.g., factorial design) identifies critical parameters (e.g., stirring rate, reagent purity).
  • Crystallization Control: Seeding techniques and controlled cooling rates ensure consistent crystal morphology and purity .

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